4-Tert-butylpiperidin-1-amine dihydrochloride

Übersicht

Beschreibung

4-Tert-butylpiperidin-1-amine dihydrochloride is a chemical compound used in scientific research. It has a CAS number of 1803594-89-9 .

Molecular Structure Analysis

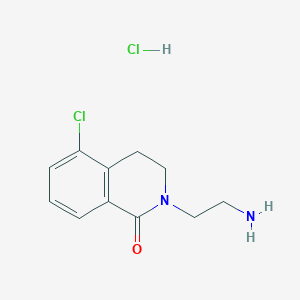

The molecular formula of this compound is C9H22Cl2N2 . The molecular weight is 229.19 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.19 and a molecular formula of C9H22Cl2N2 . Unfortunately, specific information such as boiling point and storage conditions were not available in the search results .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines 4-Tert-butylpiperidin-1-amine dihydrochloride is utilized in the asymmetric synthesis of amines, acting as an intermediate or a reagent. For instance, N-tert-Butanesulfinyl aldimines and ketimines, derivatives of tert-butanesulfinamide, showcase versatility in synthesizing a wide range of highly enantioenriched amines. This methodology is efficient for producing alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, highlighting its importance in creating ligands for asymmetric catalysis (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Chemoselective Tert-butoxycarbonylation The compound finds applications in chemoselective tert-butoxycarbonylation reactions. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) serves as a reagent for tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, proceeding chemoselectively in high yield under mild conditions (H. Ouchi, Yukako Saito, Yutaka Yamamoto, H. Takahata, 2002).

Photophysical Studies and Solar Cell Applications this compound derivatives are also explored in photophysical studies and solar cell applications. The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly impacts their performance, illustrating the importance of such derivatives in modifying solar cell efficiency and stability (G. Boschloo, Leif Häggman, A. Hagfeldt, 2006).

Catalysis and Ligand Synthesis In the realm of catalysis and ligand synthesis, this compound derivatives are key. They enable the synthesis of complex metal-organic frameworks (MOFs) through postsynthetic modification, introducing a wide range of functional groups onto the MOF framework. This versatility paves the way for creating multifunctional materials with applications ranging from catalysis to drug delivery (S. J. Garibay, Zhenqiang Wang, K. Tanabe, Seth M. Cohen, 2009).

Amination Reactions Additionally, the compound plays a role in the development of novel methodologies for the amination of aryl halides. Using inexpensive and air-stable alkali metal hydroxide bases along with phase-transfer catalysts, these amination reactions produce arylamines efficiently, highlighting the compound's utility in organic synthesis and pharmaceutical chemistry (R. Kuwano, M. Utsunomiya, J. Hartwig, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-tert-butylpiperidin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-4-6-11(10)7-5-8;;/h8H,4-7,10H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPGUVILUYTTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)

![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)

![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)